molecular formula C24H24N2O6 B572440 10-O-Methoxymethyl SN-38 CAS No. 1246815-54-2

10-O-Methoxymethyl SN-38

Cat. No.: B572440
CAS No.: 1246815-54-2
M. Wt: 436.464
InChI Key: HZXMVIQBXGZKEB-DEOSSOPVSA-N
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Description

10-O-Methoxymethyl SN-38 is a derivative of the potent antineoplastic agent SN-38, which itself is an active metabolite of irinotecan. This compound is known for its enhanced solubility and stability compared to SN-38, making it a valuable candidate in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-O-Methoxymethyl SN-38 typically involves the methoxymethylation of SN-38. This process includes the reaction of SN-38 with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at a controlled temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 10-O-Methoxymethyl SN-38 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10-O-Methoxymethyl SN-38 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Employed in studies related to cell biology and molecular biology to understand its effects on cellular processes.

    Medicine: Investigated for its potential in cancer therapy due to its enhanced solubility and stability compared to SN-38.

    Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems .

Mechanism of Action

10-O-Methoxymethyl SN-38 exerts its effects by inhibiting the enzyme topoisomerase I, which is essential for DNA replication. This inhibition leads to the formation of DNA-topoisomerase I complexes, resulting in DNA damage and ultimately cell death. The compound targets rapidly dividing cancer cells, making it effective in cancer treatment .

Comparison with Similar Compounds

Uniqueness: 10-O-Methoxymethyl SN-38 stands out due to its enhanced solubility and stability, which improve its pharmacokinetic properties and make it a more effective candidate for drug development and cancer therapy .

Properties

CAS No.

1246815-54-2

Molecular Formula

C24H24N2O6

Molecular Weight

436.464

InChI

InChI=1S/C24H24N2O6/c1-4-14-15-8-13(32-12-30-3)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)27)11-31-23(28)24(18,29)5-2/h6-9,29H,4-5,10-12H2,1-3H3/t24-/m0/s1

InChI Key

HZXMVIQBXGZKEB-DEOSSOPVSA-N

SMILES

CCC1=C2C=C(C=CC2=NC3=C1CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)OCOC

Origin of Product

United States

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